Ethyl 2-fluoro-5-hydroxyphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

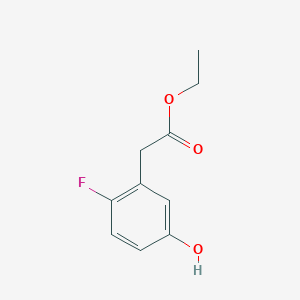

Ethyl 2-fluoro-5-hydroxyphenylacetate is a fluorinated aromatic ester characterized by a hydroxyl group at the para-position and a fluorine atom at the ortho-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-hydroxyphenylacetate typically involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-fluoro-5-hydroxyphenylacetic acid+ethanolH2SO4Ethyl 2-fluoro-5-hydroxyphenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-fluoro-5-hydroxybenzaldehyde.

Reduction: Ethyl 2-fluoro-5-hydroxyphenylethanol.

Substitution: 2-substituted-5-hydroxyphenylacetates.

Scientific Research Applications

Ethyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

- Structural Differences :

- The trifluoromethyl (-CF₃) group at the para-position replaces the hydroxyl (-OH) group in the target compound.

- An additional oxo (=O) group is present on the acetate moiety.

- The oxo group may reduce ester hydrolysis susceptibility due to conjugation effects.

- Applications :

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structural Differences: A pent-2-ynoate backbone with diphenyl and ethoxycarbonyloxy substituents replaces the simpler phenylacetate structure.

- Reactivity and Synthesis: The alkyne moiety and bulky diphenyl groups complicate synthesis but enable cycloaddition reactions, unlike the target compound’s straightforward esterification pathways . References to Gao et al.

Bioactive Ethyl Acetate Extracts (e.g., Clove, Black Pepper)

- The hydroxyl and fluorine groups in the target compound may offer antifungal or antimicrobial properties akin to natural phenolics, though direct evidence is lacking.

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Synthetic Accessibility : this compound’s simpler structure allows easier scale-up compared to alkyne-containing analogs, which require specialized catalysts .

- Polarity vs. Lipophilicity : The hydroxyl group increases water solubility, while fluorinated analogs (e.g., -CF₃ derivatives) favor lipid membrane penetration, critical in drug design .

Biological Activity

Ethyl 2-fluoro-5-hydroxyphenylacetate (EFHPA) is a fluorinated derivative of phenylacetate that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological effects, and mechanisms of action associated with EFHPA, drawing from diverse research sources.

EFHPA can be synthesized through various chemical pathways involving the introduction of a fluorine atom at the 2-position of the phenolic ring, followed by esterification with ethyl acetate. The presence of the hydroxyl group at the 5-position enhances its solubility and potential interaction with biological targets.

Hypnotic Effects

Research indicates that fluorinated phenyl acetate derivatives, including EFHPA, exhibit significant hypnotic activity. In a study comparing various compounds, EFHPA demonstrated a rapid onset and short duration of action in animal models. Specifically, it was found to induce loss of righting reflex (LORR) in mice, rats, and rabbits with a favorable recovery profile compared to traditional anesthetics like propofol and propanidid .

Table 1: Comparison of Hypnotic Activity in Animal Models

| Compound | Species | Dose (mg/kg) | Duration of LORR (s) | Recovery Time (s) |

|---|---|---|---|---|

| EFHPA | Mice | 25 | 60 | 15 |

| Propofol | Mice | 10 | 120 | 30 |

| Propanidid | Rats | 30 | 90 | 20 |

The hypnotic effects of EFHPA are likely mediated through interactions with GABA_A receptors. In vitro studies have shown that EFHPA enhances GABAergic transmission, leading to increased inhibitory neurotransmission . This mechanism is consistent with other fluorinated compounds that exhibit similar pharmacological profiles.

Cardiovascular Implications

A study investigated the role of phenylacetate derivatives in cardiovascular health, linking metabolites like phenylacetylglutamine to cardiovascular disease risk. While EFHPA was not directly studied in this context, its structural similarities suggest potential pathways for influencing cardiovascular outcomes through modulation of gut microbiota and metabolic processes .

Antinociceptive Properties

Further investigations into related compounds have revealed antinociceptive properties associated with fluorinated derivatives. These compounds exhibited increased potency at kappa-opioid receptors, suggesting that EFHPA may also possess analgesic effects worthy of further exploration .

Properties

CAS No. |

672931-29-2 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl 2-(2-fluoro-5-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |

InChI Key |

JVFVOPIGUOHOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.